molecular formula C23H18ClN5OS B15022861 N-(2-chlorophenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(2-chlorophenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B15022861
M. Wt: 447.9 g/mol
InChI Key: LLZQJIISQSTCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C23H18ClN5OS

Molecular Weight

447.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C23H18ClN5OS/c24-17-13-7-8-14-18(17)25-22(30)20-19(15-9-3-1-4-10-15)28-29-21(26-27-23(29)31-20)16-11-5-2-6-12-16/h1-14,19-20,28H,(H,25,30)

InChI Key

LLZQJIISQSTCHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5Cl

Origin of Product

United States

Chemical Reactions Analysis

N-(2-Chlorophenyl)-3,6-diphenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, ortho esters, and phenacyl bromides . Major products formed from these reactions include different substituted triazolo thiadiazine derivatives .

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-3,6-diphenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. It inhibits enzymes such as PARP-1 and EGFR, leading to apoptosis in cancer cells . The compound’s ability to form hydrogen bonds allows it to interact with various receptors, enhancing its pharmacological effects .

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